molecular formula C8H6O3 B1346917 1,3-Benzodioxole-4-carbaldehyde CAS No. 7797-83-3

1,3-Benzodioxole-4-carbaldehyde

Cat. No. B1346917
CAS RN: 7797-83-3
M. Wt: 150.13 g/mol
InChI Key: QZMQKPGVXNSITP-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-4-carbaldehyde is a chemical compound with the molecular formula C8H6O3 . It is also known by other names such as 1,3-BENZODIOXOLE-4-CARBOXALDEHYDE .


Synthesis Analysis

The synthesis of 1,3-Benzodioxole-4-carbaldehyde involves the reaction of 3,4-dihydroxybenzaldehyde with dibromomethane and potassium carbonate in dimethylformamide .


Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxole-4-carbaldehyde is represented by the InChIKey: QZMQKPGVXNSITP-UHFFFAOYAC . The molecular weight of this compound is 150.134 g/mol .


Chemical Reactions Analysis

Benzodioxole derivatives, including 1,3-Benzodioxole-4-carbaldehyde, are known to possess a broad spectrum of activities. They have been studied for their potential cytotoxic and antiparasitic activities .


Physical And Chemical Properties Analysis

1,3-Benzodioxole-4-carbaldehyde has a melting point of 34-36 ºC and a boiling point of 80 ºC at 0.3 mmHg. Its density is 1.312 g/mL .

Scientific Research Applications

1. Synthesis of Transition Metal Complexes

  • Application Summary: 1,3-Benzodioxole-4-carbaldehyde is used in the synthesis of transition metal complexes with Schiff base ligands derived from piperonal and sulfanilamide .
  • Methods of Application: The coordination of the metal ion with the ligand is through the imine nitrogen (–CH=N–) in a monodentate manner . Thermal analysis indicates the presence of lattice and coordinated water molecules in the complexes .
  • Results: The synthesized complexes were characterized by elemental (C, H, and N) analysis, UV-Vis, IR, 1H and 13C NMR, mass spectra, thermal analysis (TG/DTA), and molar conductance measurements .

2. Synthesis of Methoxy-analogues of Coenzymes Q

  • Application Summary: 1,3-Benzodioxole-4-carbaldehyde is used as an intermediate in the synthesis of methoxy-analogues of coenzymes Q with substituents having various chain lengths .
  • Methods of Application: The synthesis involves formylation of dihydroapiol . The oxidative rearrangement of apiol aldehyde derivatives would make coenzyme Q analogs available, where a methoxy group is present instead of a methyl group .
  • Results: The procedure for obtaining one of the key intermediates for the future synthesis of a series of coenzyme Q analogues was developed .

3. Synthesis of Potential Antifungal Agents

  • Application Summary: 1,3-Benzodioxole-4-carbaldehyde is used in the synthesis of 4-Aminoquinolines bearing a 1,3-benzodioxole moiety, which are evaluated as potential antifungal agents .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained are not detailed in the source .

4. Antimicrobial Properties

  • Application Summary: 1,3-Benzodioxole-4-carbaldehyde is used in the synthesis of new polyamines conjugated with oxygen-containing aromatic functional groups . These compounds have shown antimicrobial properties .
  • Methods of Application: The new compounds were prepared through an inexpensive process . Their activity was tested against selected strains of yeast, as well as Gram-positive and Gram-negative bacteria .
  • Results: In all cases, the conjugated derivatives showed antimicrobial activity higher than the unsubstituted polyamines . The lead compounds were found to be bactericidal and fungistatic .

5. HPLC Column Separation

  • Application Summary: 1,3-Benzodioxole-4-carbaldehyde is used in the separation process on Newcrom R1 HPLC column .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained are not detailed in the source .

6. Synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde

  • Application Summary: 1,3-Benzodioxole-4-carbaldehyde is used in the synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained are not detailed in the source .

7. Bioactive Compounds

  • Application Summary: Many related compounds containing the methylenedioxyphenyl group, such as 1,3-Benzodioxole-4-carbaldehyde, are bioactive and thus are found in pesticides and pharmaceuticals .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained are not detailed in the source .

8. Antimicrobial Properties

  • Application Summary: 1,3-Benzodioxole-4-carbaldehyde is used in the synthesis of new polyamines conjugated with oxygen-containing aromatic functional groups . These compounds have shown antimicrobial properties .
  • Methods of Application: The new compounds were prepared through an inexpensive process . Their activity was tested against selected strains of yeast, as well as Gram-positive and Gram-negative bacteria .
  • Results: In all cases, the conjugated derivatives showed antimicrobial activity higher than the unsubstituted polyamines . The lead compounds were found to be bactericidal and fungistatic .

9. HPLC Column Separation

  • Application Summary: 1,3-Benzodioxole-4-carbaldehyde is used in the separation process on Newcrom R1 HPLC column .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained are not detailed in the source .

Safety And Hazards

When handling 1,3-Benzodioxole-4-carbaldehyde, it is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1,3-benzodioxole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMQKPGVXNSITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228635
Record name Benzo-1,3-dioxole-4-carboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole-4-carbaldehyde

CAS RN

7797-83-3
Record name Benzodioxole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7797-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxole-4-carboxaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo-1,3-dioxole-4-carboxaldehyde
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Record name Benzo-1,3-dioxole-4-carboxaldehyde
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Record name 1,3-BENZODIOXOLE-4-CARBOXALDEHYDE
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Synthesis routes and methods I

Procedure details

138.0 g (1.0 mol) of 2,3-dihydroxybenzaldehyde, 415.0 g (3.0 mol) of potassium carbonate, 4.7 g of copper oxide, 255.0 g (3.0 mol) of methylene chloride and 1500 ml of distilled dimethylformamide are boiled for 7 hours, while stirring intensively.. The reaction mixture is evaporated to dryness in vacuo and, after addition of 1000 ml of ice-water to the residue, the mixture is extracted four times by shaking with 300 ml of methyl tert-butyl ether each time. The combined ether extracts are washed with 5% strength sodium hydroxide solution and water and dried over sodium sulphate. The methyl tert-butyl ether is then stripped off (and can be reused) and the residue is distilled in vacuo at 92°-93° C./1 mbar. 120 g (80% of theory) of 2,3-methylenedioxybenzaldehyde having a melting point of 32°-33° C. are obtained.
Quantity
138 g
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415 g
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255 g
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4.7 g
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1500 mL
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Synthesis routes and methods II

Procedure details

This compound was prepared using 1-Benzo[1,3]dioxol4-yl-2-bromo-ethanone prepared in method I-7 (0.15 g, 10.62 mmol), in the manner described for 3-amino-5,6,7,8-tetrahydro-naphtho[2,3-b]furan-2-yl)-(2,4-dichloro-phenyl)-methanone (Method III-1):, affording 0.36 g (21%) of 3-Amino-5,6,7,8-tetrahydro-naphtho-[2,3-b]furan-2-yl)benzo[1,3]dioxol-4-yl-methanone as a yellow solid. 1H-NMR (MeOH-d4) δ 7.40 (s, 1H), 7.31 (dd, J=8 Hz, 1 Hz), 6.97 (dd, J=7 Hz, 1 Hz, 1 H), 6.82 (s, 1H), 6.19 (s, 2H), 2.68-2.60 (m, 4H), 1.68-1.62 (m, 4H); MS LC-MS (MH+=336.2), RT=3.86 min.
Name
1-Benzo[1,3]dioxol4-yl-2-bromo-ethanone
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Hussain, S Ali, M Altaf… - … Section E: Structure …, 2006 - scripts.iucr.org
The title compound, C8H5NO5, consists of a cyclic diether (1,3-dioxalene) fused to 3-nitrobenzaldehyde. In the crystal structure, symmetry-related molecules are linked by C—H⋯O …
Number of citations: 2 scripts.iucr.org
N Natori, K Nakagawara, M Shoji, T Sugai… - Journal of Molecular …, 2014 - Elsevier
To access the enantiomers of 2-methyl-2-(2′-naphthyl)-1,3-benzodioxole-4-carboxylic acid (MNB carboxylic acid), lipase-catalyzed kinetic resolution of racemic [2-methyl-2-(2′-…
Number of citations: 1 www.sciencedirect.com
M Schlosser, J Gorecka… - European Journal of …, 2003 - Wiley Online Library
The conversion of 2,2‐difluoro‐1,3‐benzodioxole, an exceptionally acidic arene, via a 4‐lithiated intermediate into more than three dozen new derivatives was conceived as a case …
M Baba, K Yamada, M Ito - Plants, 2020 - mdpi.com
Phenylpropanoid volatile components in plants are useful and valuable not only as flavorings, but also as medicines and food supplements. The pharmacological actions and toxicities …
Number of citations: 4 www.mdpi.com
B Naskar, A Dhara, DK Maiti, M Kukułka… - …, 2019 - Wiley Online Library
Fluorescent chemosensors with aggregation induced emission enhancement (AIEE) emerge as promising tools in the field of sensing materials. Herein, we report the design, synthesis …
SS Chavan, MY Pathan, TMY Shaikh… - Open Journal of …, 2017 - scirp.org
… Due to promising results, the scope of protocol was extended to 1-3 benzodioxole-4-carbaldehyde, 3-phenoxybenzaldehyde and heterocyclic aldehydes, miraculously all these …
Number of citations: 2 www.scirp.org
A Shaabani, R Afshari, SE Hooshmand… - ACS Sustainable …, 2017 - ACS Publications
In this paper, an eco-compatible molecularly imprinted polymer (MIP) nanoreactor synthesized via miniemulsion polymerization was designed, and its catalytic activity was investigated …
Number of citations: 37 pubs.acs.org
MF Comber, MV Sargent - Australian journal of chemistry, 1985 - CSIRO Publishing
The synthesis of 2,7,8-triacetoxy-1-methoxy-3-methylanthracene (30), a derivative of hallachrome (7-hydroxy-8-methoxy-6-methylanthracene-1,2- quinone ) (1), the red pigment of the …
Number of citations: 6 www.publish.csiro.au
J Mularski, K Malarz, M Pacholczyk, R Musiol - European Journal of …, 2019 - Elsevier
Quinazoline derivatives constitute a large family of small-molecule inhibitors of tyrosine kinases. In the current study, the p53 protein reactivator CP-31398 was tested against a panel of …
Number of citations: 15 www.sciencedirect.com
PA Sidhom, E El-Bastawissy, AA Salama… - Bioorganic …, 2021 - Elsevier
The historic DHP nucleus was serendipitously discovered by Arthur Hantzsch about 130 years ago and is still considered a hidden treasure for various pharmacological activities. …
Number of citations: 13 www.sciencedirect.com

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